molecular formula C11H14N2O4S B8393690 1-Ethyl-5-(nitromethylsulphonyl)indoline

1-Ethyl-5-(nitromethylsulphonyl)indoline

Cat. No.: B8393690
M. Wt: 270.31 g/mol
InChI Key: VSXMSPMYCWLUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-(nitromethylsulphonyl)indoline is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

1-ethyl-5-(nitromethylsulfonyl)-2,3-dihydroindole

InChI

InChI=1S/C11H14N2O4S/c1-2-12-6-5-9-7-10(3-4-11(9)12)18(16,17)8-13(14)15/h3-4,7H,2,5-6,8H2,1H3

InChI Key

VSXMSPMYCWLUMW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)S(=O)(=O)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium borohydride (3.85 g, 15 mmol) was added to a solution of 1-acetyl-5-(nitromethylsulphonyl)indoline (1.45 g, 5 mmol) in dichloromethane (30 ml), and the mixture was stirred at reflux for 18 hours. The solvent was removed by evaporation, 2 M hydrochloric acid (30 ml) was added, and the mixture was heated at reflux for 20 minutes. The solution was then poured into sufficient of an ice-cold saturated solution of sodium hydrogen carbonate to adjust the mixture to pH 6. The mixture was then extracted with dichloromethane, the combined extracts were dried (MgSO4), and the solvent was removed by evaporation. The resultant yellow oil was purified by flash chromatography on silica (Merck kieselgel Art. 7736), eluting with dichloromethane, to give 1-ethyl-5-(nitromethylsulphonyl)indoline as a solid, m.p. 122° C.; microanalysis, found: C,49.3; H,5.1; N,10.4%; C11H14N2O4S requires: C,48.9; H,5.2; N,10.4%.
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
1-acetyl-5-(nitromethylsulphonyl)indoline
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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